AAMU

Catalog No.
S572739
CAS No.
19893-78-8
M.F
C7H10N4O3
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AAMU

CAS Number

19893-78-8

Product Name

AAMU

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)

InChI Key

POQOTWQIYYNXAT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N

Synonyms

5-acetylamino-6-amino-3-methyluracil, 5-AMMU

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)N

The exact mass of the compound 5-Acetylamino-6-amino-3-methyluracil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Acetylamino-6-amino-3-methyluracil (AAMU) is a highly specific, terminal urinary metabolite of caffeine. In clinical pharmacokinetics, toxicology, and metabolomics, AAMU is commercially procured as an analytical reference standard to phenotype N-acetyltransferase 2 (NAT2) and cytochrome P450 1A2 (CYP1A2) enzymatic activity [1]. By measuring the ratio of AAMU to other xanthine metabolites, researchers can accurately classify individuals as slow or rapid acetylators, a critical parameter in drug development and personalized medicine [2]. Its role as a stable, quantifiable end-product makes it an indispensable reagent for high-throughput LC-MS/MS and HPLC bioanalytical workflows.

While 5-acetylamino-6-formylamino-3-methyluracil (AFMU) is the immediate metabolic precursor to AAMU, it is highly unstable in neutral or basic environments [1]. In standard human urine, AFMU spontaneously deformylates into AAMU [2]. If a laboratory attempts to use AFMU as the primary quantification target, the sample must be immediately acidified at the point of collection; otherwise, AFMU recovery can drop below 30% during storage [3]. To circumvent this degradation, modern analytical protocols deliberately alkalize urine samples to convert all residual AFMU into AAMU, making AAMU the mandatory, stable procurement choice for reproducible metabolic ratio calculations [1].

Matrix Stability and Target Recovery in Urine

The spontaneous non-enzymatic hydrolysis of AFMU in urine severely compromises its utility as an analytical target. Studies demonstrate that in unacidified urine, AFMU recovery drops to approximately 47% (and in some conditions below 30%) due to rapid deformylation [1]. In contrast, AAMU is the stable end-product. By adjusting the sample to pH 10, laboratories achieve 100% conversion of the unstable precursor into AAMU, allowing for complete and accurate quantification of the metabolite pool [2].

Evidence DimensionLong-term stability and recovery in human urine
Target Compound DataAAMU: Stable end-product, 100% pooled recovery post-alkalization
Comparator Or BaselineAFMU: <30-47% recovery in unacidified long-term storage
Quantified Difference>50% loss of AFMU vs. complete capture of the AAMU pool.
ConditionsHuman urine matrix, LC-MS/MS or HPLC analysis without immediate acidification.

Procuring AAMU as the reference standard eliminates the risk of false-low readings caused by the spontaneous degradation of AFMU during sample transport and storage.

Elimination of pH-Induced Variance in Metabolic Ratios

When calculating NAT2 acetylator phenotypes, using AFMU introduces severe pH-dependent artifacts. The proportion of AFMU in urine can vary drastically (e.g., from 32% to 64%) simply based on the natural pH of the sample and the time elapsed before analysis [1]. Utilizing the total AAMU-based ratio (AAMU / (AAMU + 1X + 1U)) completely eliminates this pH-induced variance. The AAMU method provides a highly robust correlation (r = 0.99) for CYP1A2 and NAT2 activity without the inter-sample instability that plagues AFMU-dependent calculations [1].

Evidence DimensionInter-sample variance in phenotyping ratios
Target Compound DataTotal AAMU-based ratio: Stable, pH-independent index
Comparator Or BaselineAFMU-based ratio: Subject to 32-64% variance based on non-enzymatic hydrolysis
Quantified DifferenceAAMU eliminates the pH-induced variance that skews AFMU-based ratios by up to 50%.
ConditionsClinical pharmacokinetic screening of caffeine metabolites.

AAMU ensures that clinical trial data regarding patient acetylator status is driven by true enzymatic activity rather than sample handling artifacts.

Compatibility with Extractionless High-Throughput Workflows

Traditional methods targeting AFMU require immediate point-of-collection acidification (pH 3.5) and complex liquid-liquid extraction with solvents like chloroform/isopropanol to prevent degradation [1]. By targeting AAMU instead, laboratories can utilize 'extractionless' workflows. Urine samples only require simple dilution, centrifugation, and injection onto a polyamine or C18 column [2]. This dramatically reduces sample preparation time and consumable costs for large-scale epidemiological or clinical studies.

Evidence DimensionSample preparation requirements
Target Compound DataAAMU: Compatible with extractionless direct-injection workflows
Comparator Or BaselineAFMU: Requires strict pH 3.5 acidification and liquid-liquid extraction
Quantified DifferenceElimination of liquid-liquid extraction steps and point-of-collection pH control.
ConditionsHigh-throughput clinical phenotyping via HPLC/LC-MS.

Selecting AAMU allows CROs and clinical labs to scale up throughput while reducing labor and solvent costs associated with complex extractions.

Clinical Phenotyping of NAT2 and CYP1A2

AAMU is the standard of choice for determining patient acetylator status via caffeine metabolic ratios. It is utilized in clinical settings to predict patient responses to drugs metabolized by NAT2 (e.g., isoniazid) and CYP1A2, ensuring accurate dosing and minimizing toxicity [1].

High-Throughput Epidemiological Metabolomics

Because AAMU permits extractionless LC-MS/MS workflows, it is highly favored in large-scale population studies assessing dietary caffeine exposure and metabolic enzyme activity. Procuring stable isotope-labeled AAMU (e.g., 13C4, 15N3-AAMU) further enhances precision by correcting for matrix effects in these high-throughput assays [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Trials

During the clinical development of new chemical entities, AAMU is used as a highly stable biomarker to monitor whether a new drug candidate induces or inhibits CYP1A2 activity in vivo. Its stability in stored urine samples makes it ideal for multi-center trials where immediate sample processing is impossible [3].

Physical Description

Solid

XLogP3

-1.9

UNII

R1KU8R8Z0C

Other CAS

19893-78-8

Wikipedia

5-acetylamino-6-amino-3-methyluracil

Dates

Last modified: 09-14-2023

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